N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
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Overview
Description
N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a compound that features an indole moiety, which is a significant structure in many biologically active molecules The indole nucleus is known for its presence in various natural products and synthetic compounds with diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves the coupling of an indole derivative with an appropriate amine. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- Indole-3-acetic acid
- Indole-2-carboxylic acid derivatives
Uniqueness
N-cyclopropyl-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific structure, which combines the indole moiety with a cyclopropyl group and an ethanediamide linkage. This unique combination of functional groups can result in distinct biological activities and chemical reactivity compared to other indole derivatives.
Biological Activity
N-cyclopropyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : 270.32 g/mol
- CAS Number : 951982-29-9
The biological activity of this compound appears to be mediated through interactions with various biological targets, including receptors involved in inflammation and pain modulation. Its structure suggests potential interactions with the cannabinoid receptor system, particularly CB2 receptors, which are known to play a role in anti-inflammatory responses.
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, related indole derivatives have shown efficacy in reducing pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in various experimental models .
Table 1: Comparison of Anti-inflammatory Activity of Indole Derivatives
Compound | EC50 (CB2) | Inflammatory Cytokine Reduction | Notes |
---|---|---|---|
N-cyclopropyl-N'-{...} | TBD | Significant | Potential therapeutic use |
Compound 2 (related) | 1.097 mg/kg | High | Superior to GW405833 |
Analgesic Properties
In animal models, compounds structurally related to this compound have demonstrated analgesic effects. For example, a study observed that these compounds could reverse hyperalgesia in CFA-induced inflammatory pain models within hours post-administration .
Case Studies
- Inflammatory Pain Model :
- Cytokine Suppression :
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N'-cyclopropyl-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C16H18N4O3/c21-14(13-9-10-3-1-2-4-12(10)20-13)17-7-8-18-15(22)16(23)19-11-5-6-11/h1-4,9,11,20H,5-8H2,(H,17,21)(H,18,22)(H,19,23) |
InChI Key |
DQCCHNHXEYEWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCCNC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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